molecular formula C18H21NO4 B602110 Fenoterol Degradation Impurity A CAS No. 161040-25-1

Fenoterol Degradation Impurity A

Cat. No. B602110
CAS RN: 161040-25-1
M. Wt: 315.37 80.91
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenoterol Degradation Impurity A is an impurity of Fenoterol . Fenoterol is a β2 adrenoreceptor agonist designed to open up the airways to the lungs . It is classed as a sympathomimetic β2 agonist and asthma medication .


Synthesis Analysis

Fenoterol Degradation Impurity A is a degradation product that is formed during the synthesis, storage, and transport of fenoterol aerosol products . The degradation process is mainly induced by factors such as moisture, temperature, and light .


Molecular Structure Analysis

The molecular formula of Fenoterol Degradation Impurity A is C18H21NO4 . Its molecular weight is 315.36 .


Chemical Reactions Analysis

The most widely accepted mechanism of formation involves the oxidation of fenoterol to form an intermediate quinone . Subsequent reduction of the quinone by water molecules generates Fenoterol Degradation Impurity A .


Physical And Chemical Properties Analysis

Fenoterol Degradation Impurity A is a solid powder . It has a melting point of >196°C (dec.) and a predicted boiling point of 570.6±50.0 °C . Its predicted density is 1.356±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Pharmacopoeia Reference

FDIA is used as a Chemical Reference Substance (BPCRS) in the British Pharmacopoeia . It is used as directed in the monographs of the British Pharmacopoeia and is not intended for any other purpose . This means it serves as a benchmark for the quality control of drugs, ensuring that they meet the required standards.

Chemical Research

Researchers work to identify the exact chemical structure of FDIA and determine its physical and chemical properties. This information is crucial for understanding how FDIA behaves in the body and can be used to predict its interactions with other substances.

Toxicological Studies

FDIA is used in toxicological studies. These studies aim to understand the adverse effects of chemical substances on living organisms. By studying FDIA, researchers can gain insights into its potential toxicity and safety profile.

Pharmaceutical Applications

FDIA is an impurity of Fenoterol , a β2 adrenoreceptor agonist designed to open up the airways to the lungs . Studying FDIA can help researchers understand the degradation process of Fenoterol and improve its stability and efficacy.

Quality Control

FDIA is used in the quality control of pharmaceutical products . It can be used to test the purity of Fenoterol and ensure that it meets the required pharmaceutical standards.

Drug Development

Understanding the properties and behavior of FDIA can aid in the development of new drugs. By studying its interactions with other substances, researchers can design more effective and safer drugs.

Mechanism of Action

Target of Action

Fenoterol Degradation Impurity A primarily targets the β2-adrenergic receptors . These receptors play a crucial role in the regulation of smooth muscle relaxation and bronchodilation, which are essential for respiratory function .

Mode of Action

As a β2-adrenergic receptor agonist, Fenoterol Degradation Impurity A binds to these receptors, triggering a series of intracellular events . This interaction results in the relaxation of smooth muscle in the airways, leading to bronchodilation .

Biochemical Pathways

Upon activation of the β2-adrenergic receptors, a cascade of biochemical reactions is initiated. This includes the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells .

Pharmacokinetics

Fenoterol Degradation Impurity A is rapidly absorbed following oral ingestion or inhalation . It is then primarily conjugated with sulphuric acid in the body . Following oral doses, peak plasma levels of radioactivity, mainly due to metabolites rather than Fenoterol itself, were attained in about 2 hours .

Result of Action

The primary molecular effect of Fenoterol Degradation Impurity A is the activation of β2-adrenergic receptors, leading to bronchodilation . On a cellular level, this results in the relaxation of smooth muscle in the airways, improving respiratory function .

Safety and Hazards

Fenoterol Degradation Impurity A is harmful if swallowed . Symptoms of poisoning may occur even after several hours; therefore medical observation for at least 48 hours after the accident is recommended .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Fenoterol Degradation Impurity A involves a series of chemical reactions that convert starting materials into the desired product. The pathway is designed to be efficient, cost-effective, and scalable for industrial production.", "Starting Materials": [ "3,5-dibenzyloxybenzaldehyde", "2-chloroethylamine hydrochloride", "sodium hydroxide", "dimethylformamide", "diethyl ether", "acetic acid" ], "Reaction": [ "Step 1: Deprotection of 3,5-dibenzyloxybenzaldehyde using sodium hydroxide in methanol to obtain 3,5-dihydroxybenzaldehyde", "Step 2: Protection of 3,5-dihydroxybenzaldehyde using dimethylformamide and diethyl ether to obtain 3,5-dibenzyloxybenzaldehyde", "Step 3: Reaction of 3,5-dibenzyloxybenzaldehyde with 2-chloroethylamine hydrochloride in dimethylformamide and sodium hydroxide to obtain the intermediate product", "Step 4: Deprotection of the intermediate product using acetic acid to obtain Fenoterol Degradation Impurity A" ] }

CAS RN

161040-25-1

Molecular Formula

C18H21NO4

Molecular Weight

315.37 80.91

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

synonyms

,​2,​3,​4-​tetrahydro-​2-​[2-​(4-​hydroxyphenyl)​-​1-​methylethyl]​-4,​6,​8-​Isoquinolinetriol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.